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MS159

PROTAC NSD2 degradation Multiple myeloma

Research on NSD2-driven cancers often stalls due to the lack of chemical tools that eliminate both catalytic and scaffolding functions. MS159 addresses this gap as a first-in-class PROTAC that recruits CRBN E3 ligase to degrade NSD2 (DC50 5.2 μM, Dmax >82%), while also depleting IKZF1/3. Unlike PWWP1 binders (UNC6934) or inactive analogs (MS159N1/N2), only MS159 suppresses multiple myeloma cell proliferation. • Mechanism: Ternary complex formation requiring both NSD2-PWWP1 (Kd 1.1 μM) and CRBN engagement. • Supply: Multi-gram synthesis available; batch-tested by NMR and HPLC; shipped ambient or blue ice.

Molecular Formula C43H40N8O10
Molecular Weight 828.8 g/mol
Cat. No. B10855503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMS159
Molecular FormulaC43H40N8O10
Molecular Weight828.8 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8
InChIInChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56)
InChIKeyOBZWKPGPTCBYOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MS159: A First-in-Class NSD2 PROTAC Degrader for Targeted Protein Degradation Research


MS159 is a first-in-class proteolysis targeting chimera (PROTAC) designed to degrade the nuclear receptor binding SET domain protein 2 (NSD2) [1]. It functions by recruiting the cereblon (CRBN) E3 ubiquitin ligase to NSD2, leading to its ubiquitination and subsequent proteasomal degradation [1]. MS159 also degrades the CRBN neo-substrates IKZF1 and IKZF3, but not GSPT1 [1]. The compound exhibits a DC50 of 5.2 μM and a Dmax >82% for NSD2 degradation in 293FT cells after 48 hours , and binds to the NSD2-PWWP1 domain with a Kd of 1.1 μM [2]. MS159 is a valuable chemical tool for investigating NSD2 biology in health and disease, particularly in cancers where NSD2 is overexpressed, such as multiple myeloma [1].

Why MS159 Cannot Be Substituted with Generic NSD2 Inhibitors or Simple PWWP1 Binders


Simple substitution of MS159 with other NSD2-targeting agents—such as PWWP1 domain antagonists like UNC6934 or catalytically inactive PROTAC controls like MS159N1 and MS159N2—fails to replicate its biological effects [1]. MS159 uniquely engages both the NSD2-PWWP1 domain and the CRBN E3 ligase to induce proteasome-dependent degradation, a mechanism that is absent in PWWP1 binders and disabled in the negative control compounds [1]. While UNC6934 binds NSD2 with high affinity (Kd ~80 nM), it does not degrade NSD2 and fails to inhibit proliferation in multiple myeloma cells, whereas MS159 effectively degrades NSD2 and suppresses cell growth at comparable concentrations [1]. Furthermore, the structurally similar controls MS159N1 (defective CRBN binding) and MS159N2 (defective NSD2 binding) are catalytically inactive and do not degrade NSD2, confirming that both binding events are essential for the degradation function of MS159 [1]. This mechanism-driven differentiation ensures that MS159 cannot be functionally replaced by generic NSD2 binders, inhibitors, or inactive PROTAC analogs.

MS159 Quantitative Differentiation: Head-to-Head Data vs. Key Comparators


MS159 Induces NSD2 Degradation, While Structurally Similar Controls (MS159N1/MS159N2) Are Inactive

MS159 (compound 9) effectively degrades NSD2 in a concentration-, time-, CRBN-, and proteasome-dependent manner in 293FT, KMS11, and H929 cells. In contrast, the negative control compounds 17 (MS159N1) and 18 (MS159N2), which have diminished binding to CRBN and NSD2 respectively, do not induce NSD2 degradation under identical conditions [1].

PROTAC NSD2 degradation Multiple myeloma Chemical biology

MS159 Suppresses Cancer Cell Proliferation, Whereas the Parent PWWP1 Binder UNC6934 Is Ineffective

MS159 (compound 9) effectively inhibits the growth of KMS11 and H929 multiple myeloma cells after 8 days of treatment at 2.5 μM. In contrast, the parent NSD2-PWWP1 antagonist UNC6934, as well as the inactive controls MS159N1 and MS159N2, do not inhibit proliferation under the same conditions [1].

Multiple myeloma Cell proliferation PROTAC NSD2

MS159 Exhibits Differential Degradation Potency for NSD2 vs. CRBN Neo-substrates

MS159 degrades NSD2 with a DC50 of 5.2 μM and also degrades the CRBN neo-substrates IKZF1 and IKZF3 in KMS11 and H929 cells at 2.5 μM after 72 hours. However, it does not degrade GSPT1, another CRBN neo-substrate [1] . This selectivity profile distinguishes MS159 from other CRBN-recruiting PROTACs that may promiscuously degrade multiple neo-substrates.

PROTAC Neo-substrate degradation IKZF1 IKZF3 GSPT1

MS159 Research Applications: Where the Quantitative Data Directs Optimal Use


Mechanistic Studies of NSD2 Degradation in Multiple Myeloma

Use MS159 as a chemical probe to investigate the functional consequences of NSD2 degradation in multiple myeloma cell lines (e.g., KMS11, H929). Its ability to induce NSD2 degradation and inhibit proliferation, while controls (MS159N1, MS159N2, UNC6934) are inactive, provides a robust system for studying NSD2-dependent oncogenic pathways [1]. The degradation of IKZF1/3 may also contribute to anti-proliferative effects, allowing for the dissection of dual mechanisms [1].

PROTAC Development and Control Experiments

Employ MS159 alongside its negative controls MS159N1 and MS159N2 to validate the requirement for both NSD2 and CRBN engagement in PROTAC-mediated degradation [1]. This set of compounds serves as a model system for studying the ternary complex formation and the hook effect in PROTAC biology, providing essential controls for optimizing linker length and E3 ligase ligand selection [1].

In Vivo Pharmacodynamic Studies of NSD2 Degradation

Utilize MS159 for in vivo proof-of-concept studies, as it has demonstrated oral bioavailability in mice [1]. Its ability to degrade NSD2 and suppress tumor growth in preclinical models makes it a valuable tool for evaluating the therapeutic potential of NSD2 degradation in multiple myeloma and other NSD2-driven cancers [1].

Comparative Analysis of NSD2 Degraders vs. Catalytic Inhibitors

Compare MS159 with NSD2 catalytic inhibitors (e.g., NSD2i with single-digit nanomolar IC50) to dissect the differential cellular consequences of NSD2 degradation versus catalytic inhibition [2]. While catalytic inhibitors may only block enzymatic activity, MS159 eliminates the entire NSD2 protein, including scaffolding functions, providing a unique tool to study non-catalytic roles of NSD2 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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